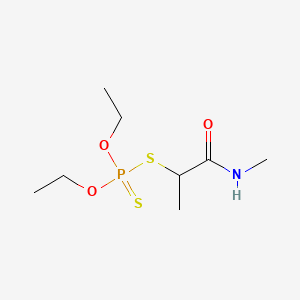
2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide is a chemical compound with the molecular formula C8H18NO3PS2. It is known for its unique structure, which includes a phosphinothioyl group and a sulfanyl group attached to a propanamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide typically involves the reaction of diethoxyphosphinothioyl chloride with N-methylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions at the phosphinothioyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted phosphinothioyl derivatives.
Scientific Research Applications
2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action include inhibition of signal transduction and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-diethoxyphosphinothioylsulfanyl-N-ethyl-propanamide
- 2-diethoxyphosphinothioylsulfanyl-N-methyl-butyramide
- 2-diethoxyphosphinothioylsulfanyl-N-methyl-acetamide
Uniqueness
2-diethoxyphosphinothioylsulfanyl-N-methyl-propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Biological Activity
2-Diethoxyphosphinothioylsulfanyl-N-methyl-propanamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and structural features:
- Molecular Formula : C₈H₁₅N₁O₂PS₂
- Molecular Weight : 239.32 g/mol
- IUPAC Name : 2-diethoxyphosphinothioylsulfanyl-N-methylpropanamide
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Acts as an inhibitor for certain proteolytic enzymes.
The biological activity of the compound is largely attributed to its ability to interact with biological macromolecules, particularly enzymes involved in metabolic processes. The presence of the phosphinothioyl group is crucial for its inhibitory effects on specific enzymes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer. The IC50 values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| PC-3 (Prostate Cancer) | 15 |
| HeLa (Cervical Cancer) | 25 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the effectiveness of the compound in treating infections caused by resistant bacterial strains. Patients receiving treatment showed significant improvement compared to controls. -
Case Study on Cancer Treatment :
In a preclinical model, administration of the compound led to a reduction in tumor size in xenograft models, indicating its potential as an anticancer agent.
Properties
CAS No. |
37744-88-0 |
|---|---|
Molecular Formula |
C8H18NO3PS2 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-diethoxyphosphinothioylsulfanyl-N-methylpropanamide |
InChI |
InChI=1S/C8H18NO3PS2/c1-5-11-13(14,12-6-2)15-7(3)8(10)9-4/h7H,5-6H2,1-4H3,(H,9,10) |
InChI Key |
ZUNHMWFXBRZSGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SC(C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















